thiazolo[4,5-b]pyridine-2(3H)-thione

Thione–thiol tautomerism DFT calculation X-ray crystallography

2-Thioether pharmacophore programs relying on 2-oxo or 2-amino thiazolopyridine congeners face multi-step synthetic bottlenecks. Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS 99158-61-9) resolves this via direct, regioselective S-alkylation at the thione group-validated in fungicide (EP 1000946) and MALT1 inhibitor (Med. Chem. Lett.) patents. • Cuts 2-3 steps vs. 2-oxo/2-amino analogs • Enables rapid 2-thioether library SAR • ≥97% purity; ambient shipping.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
CAS No. 99158-61-9
Cat. No. B1321318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiazolo[4,5-b]pyridine-2(3H)-thione
CAS99158-61-9
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=S)S2)N=C1
InChIInChI=1S/C6H4N2S2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
InChIKeyRQVPXSDOJUXHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridine-2(3H)-thione: Identity & Scaffold Profile


Thiazolo[4,5-b]pyridine-2(3H)-thione (CAS 99158-61-9) is a fused bicyclic heterocycle comprising a thiazole ring annulated to a pyridine ring, bearing a thione (C=S) functional group at position 2 . The compound exists predominantly in the thione tautomeric form in the solid state and in solution, as confirmed by X‑ray diffraction, IR, and NMR spectroscopy . With a molecular formula of C₆H₄N₂S₂ and a molecular mass of 168.24 g mol⁻¹, it is commercially available at ≥97% purity and is classified under GHS as harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) .

Thione Scaffold Chemistry Consistent C=S tautomer identity for S-alkylation libraries
Med Chem Diversification Single-step thioether pharmacophore assembly
Ionisation Profile Predicted pKa −1.23 supports neutral purification protocols

Why Generic Substitution Risks Outcome Divergence


Thiazolopyridine scaffolds with identical ring-fusion topology can exhibit sharply divergent reactivity and biological profiles depending on the nature of the substituent at position 2 . The C=S group in thiazolo[4,5-b]pyridine-2(3H)-thione is a hydrogen-bond-capable, nucleophilic thione that enables regioselective S‑alkylation, yielding 2‑thioether derivatives that are key intermediates in fungicide discovery programs (see WO 97/28128 and EP 1000946) . Conversely, the corresponding 2‑oxo (C=O) analogs undergo N‑alkylation or require harsher coupling conditions, while 2‑amino or 2‑methylthio variants preclude direct thioether diversification. Substituting the target compound with a 2‑oxo, 2‑amino, or 2‑methylthio congener therefore severs the synthetic entry to an entire class of 2‑thioether pharmacophores that have been independently validated as allosteric MALT1 inhibitors and antifungal agents .

Target: 2-Thione (C=S)
2-Oxo analog (C=O): N-alkylation path alters scaffold diversity
S-alkylation ready, >95% regioselectivity reported
2-Amino analog: multi-step diazotization required, functional group intolerance
Neutral thione across pH 1–10
2-Amino congener: pH-dependent ionisation alters HPLC retention

Procurement-Critical Comparison Evidence


Thione Tautomer Dominance vs. Thiol Form

X‑ray diffraction unequivocally establishes that thiazolo[4,5-b]pyridine-2(3H)-thione exists exclusively in the thione form in the solid state, with no evidence of the thiol tautomer . DFT calculations at the B3LYP/6‑311++G(d,p) level corroborate that the thione tautomer is energetically favoured over the thiol form in the gas phase, consistent with the dominance of the C=S moiety in solution-phase IR and NMR spectra . In contrast, simple 2‑mercaptopyridines (e.g., pyridine‑2‑thiol) exhibit significant thiol character in non-polar solvents and require careful handling to avoid disulfide formation . The unambiguous thione identity of the target compound eliminates ambiguity in subsequent S‑alkylation regiochemistry, providing a chemically well‑defined nucleophile for derivative synthesis.

Thione Tautomer Dominance
Class-level inference
Exclusive thione form in solid state and solution vs. equilibrium mixture for 2-mercaptopyridine
X-ray, DFT, IR, NMR confirmation
Eliminates tautomer-related variability in SAR studies
Data to verify for specific solvent systems
Thione–thiol tautomerism DFT calculation X-ray crystallography Medicinal chemistry building blocks

S-Alkylation Access to Thioether Pharmacophores

The thione group at position 2 of the target compound serves as a direct precursor for base‑mediated S‑alkylation with alkyl halides, generating 2‑thioether derivatives in a single regioselective step . This transformation is exploited in patent families WO 97/28128 and EP 1000946 A2, where 2‑thio‑substituted thiazolo[4,5-b]pyridines are claimed as active pesticidal and parasiticidal agents . By contrast, the analogous thiazolo[4,5-b]pyridin-2‑one scaffold (C=O) undergoes N‑alkylation rather than O‑alkylation, requiring orthogonal protection and deprotection steps to achieve equivalent diversification at the 2‑position . The 2‑amino analog necessitates diazotization–displacement sequences that are incompatible with many downstream functional groups. Thus, thiazolo[4,5-b]pyridine-2(3H)-thione uniquely provides a single‑step entry to 2‑thioether libraries.

S-Alkylation Step Count
Class-level inference
1 synthetic step (S-alkylation)
2–4 steps for 2-oxo/amino comparators
Reduces library synthesis cycle time
Reported patent examples; review specific halide scope
S‑Alkylation Agrochemical building block Fungicide intermediate Thioether synthesis

MALT1 Allosteric Inhibition: Lipophilicity Advantage

Thiazolopyridines, including derivatives of the target compound, have been developed as allosteric inhibitors of MALT1 protease with good cellular potency and exquisite selectivity across a panel of 16 proteases . The thiazolopyridine scaffold was directly compared to quinoline‑based allosteric MALT1 inhibitors in the same study; the thiazolopyridines were less lipophilic than the quinolines, and one representative thiazolopyridine demonstrated oral activity in a mouse hIL10 pharmacodynamic model . In vivo pharmacokinetic profiling revealed low clearance and moderate oral exposure for the thiazolopyridine series . The reduced lipophilicity of the thiazolopyridine core relative to the quinoline core is an actionable differentiator for medicinal chemistry programs seeking to optimize metabolic stability and minimise promiscuous off‑target binding.

MALT1 Lipophilicity Profile
Cross-study comparable
Lower logD thiazolopyridine core vs. quinoline scaffold
Documented low clearance, moderate oral exposure in mouse
Supports lead optimisation for metabolic stability
Exact ΔlogD not disclosed; confirm with experimental logD
MALT1 allosteric inhibitor Lipophilicity Kinase selectivity Immuno-oncology

Predicted pKa of −1.23 Indicates Significantly Lower Basicity than 2‑Aminothiazolo[4,5-b]pyridines: Impact on Purification and Formulation Protocols

The predicted pKa of thiazolo[4,5-b]pyridine-2(3H)-thione is −1.23 ± 0.20 (calculated for the conjugate acid of the thione sulfur) . This value is markedly more acidic (lower pKa) than the conjugate acid of 2‑aminothiazolo[4,5-b]pyridine analogs, which typically exhibit pKa values in the range of 3–5 for the pyridine nitrogen . The extremely low pKa means that the target compound remains in its neutral thione form across the entire biologically relevant pH range (pH 1–10), whereas 2‑amino analogs undergo protonation/deprotonation equilibria that affect solubility, membrane permeability, and chromatographic behaviour. For procuring laboratories, this difference dictates divergent reverse‑phase HPLC purification conditions (neutral analyte vs. ion‑pairing required for charged amines) and formulation pH strategies.

Predicted pKa
Supporting evidence
pKa −1.23 ± 0.20 (thione conjugate acid)
ΔpKa >4 units vs. 2-amino analog (pKa ~4.2)
Neutral analyte simplifies HPLC method development
Predicted value; experimental validation recommended
pKa prediction Ionisation state Chromatographic purification Formulation development

Evidence-Based Application Scenarios


Agrochemical Thioether Library Synthesis

Procurement of thiazolo[4,5-b]pyridine-2(3H)-thione is indicated for agrochemical research groups building 2‑thioether libraries via direct S‑alkylation. The established patent precedent (EP 1000946 A2) for 2‑thiosubstituted thiazolo[4,5-b]pyridines as fungicidal and parasiticidal agents validates the translational relevance of this scaffold . The single‑step S‑alkylation route from the target compound is operationally simpler than multi‑step alternatives starting from 2‑oxo or 2‑amino analogs, directly reducing lead‑optimisation cycle time .

MALT1 Inhibitor Lead Optimisation

The thiazolo[4,5-b]pyridine scaffold has been independently validated in a high‑impact Medicinal Chemistry Letters report as a privileged core for allosteric MALT1 inhibitors with demonstrated oral in vivo pharmacodynamic activity . Procurement of the parent 2‑thione enables direct diversification at the 2‑position while retaining the thiazolo[4,5-b]pyridine core that conferred lower lipophilicity and better PK properties versus quinoline‑based inhibitors in head‑to‑head comparisons . This scenario is specifically relevant for teams targeting ABC‑DLBCL lymphoma or autoimmune diseases driven by chronic BCR/TLR signalling.

Analytical Reference Standard Qualification

With a melting point above 300 °C, predicted pKa of −1.23 (predominantly neutral across pH 1–10), and GHS classification (H302, H312, H332) requiring defined handling protocols, thiazolo[4,5-b]pyridine-2(3H)-thione is suitable for qualification as an analytical reference standard for HPLC‑UV or LC‑MS method development. The absence of prototropic equilibria simplifies chromatographic behaviour relative to 2‑amino or 2‑hydroxy analogs that exhibit pH‑dependent ionisation, reducing method development variability .

Application
Selection Property
Validation Focus
Agrochemical Thioether Library Synthesis
Single-step S-alkylation regioselectivity
Thioether SAR expansion and patent precedent review
MALT1 Inhibitor Lead Optimisation
Low-lipophilicity thiazolopyridine core
Metabolic stability and off-target pharmacology profiling
Analytical Reference Standard Qualification
Neutral ionisation state (pH 1–10)
HPLC-UV/LC-MS method development and reproducibility

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